2-(3-(Trifluoromethyl)pyrrolidin-1-yl)butanoic acid
Description
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)butanoic acid is a fluorinated pyrrolidine derivative with a butanoic acid backbone. The trifluoromethyl (-CF₃) group on the pyrrolidine ring enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications . Its structural features include:
- Pyrrolidine core: A five-membered saturated ring with nitrogen.
- Trifluoromethyl substituent: Electron-withdrawing group influencing reactivity and binding interactions.
- Butanoic acid moiety: A carboxylic acid functional group for hydrogen bonding or salt formation.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrrolidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c1-2-7(8(14)15)13-4-3-6(5-13)9(10,11)12/h6-7H,2-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHZRYDRDSUWCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases.
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates, due to their different binding mode to enantioselective proteins.
Biochemical Pathways
It’s known that pyrrolidine-based compounds can influence a variety of biochemical pathways due to their versatile nature.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Biochemical Analysis
Biochemical Properties
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)butanoic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s trifluoromethyl group enhances its binding affinity to certain enzymes, making it a potent inhibitor or activator in specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in metabolic processes, altering their catalytic efficiency and substrate specificity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it can activate or inhibit specific signaling pathways, resulting in altered gene expression patterns and metabolic fluxes. These effects are cell type-dependent, with different cell lines exhibiting varying responses to the compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances its binding affinity to target proteins, leading to enzyme inhibition or activation. This compound can bind to the active sites of enzymes, altering their conformation and catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under various experimental conditions, with minimal degradation over time. Prolonged exposure to the compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity. These effects are time-dependent and can vary based on the experimental setup.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including alterations in metabolic processes and cellular function. Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through specific enzymatic reactions, leading to the formation of intermediate metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins, influencing its localization and accumulation within cells. Understanding these transport mechanisms is essential for optimizing the compound’s efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization influences its interactions with biomolecules and its overall impact on cellular processes.
Biological Activity
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)butanoic acid, with the CAS number 1849843-60-2, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
The compound features a pyrrolidine ring substituted with a trifluoromethyl group, which is known to enhance biological activity due to its electronic properties. The following table summarizes key chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C8H12F3N |
| Molecular Weight | 195.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1849843-60-2 |
| Purity | Typically ≥ 95% |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate the release and reuptake of neurotransmitters such as dopamine and norepinephrine, potentially influencing mood and cognitive functions.
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced binding affinity to target proteins due to increased lipophilicity and altered electronic characteristics, which can lead to improved pharmacokinetic profiles .
Biological Activity and Therapeutic Potential
Recent studies have highlighted several areas where this compound may exhibit significant biological activity:
- Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, which may have implications for treating conditions such as depression and anxiety disorders.
- Antimicrobial Activity : Research into similar pyrrolidine derivatives has indicated potential antibacterial properties, suggesting that this compound might also possess similar effects against certain bacterial strains .
- Cancer Research : Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or analogs:
- A study on pyrrolidine derivatives demonstrated their ability to inhibit the growth of various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
- Another research effort focused on the synthesis of compounds featuring trifluoromethyl groups, revealing that these modifications often led to enhanced potency in inhibiting key enzymes involved in neurotransmitter metabolism .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential : The compound is being investigated for its potential therapeutic applications, particularly in treating neurological disorders due to its interaction with neurotransmitter systems. Its structure suggests it may act as a stimulant, potentially increasing dopamine and norepinephrine levels, which is crucial for conditions like ADHD and depression .
Case Studies :
- An animal model study indicated that administration of this compound resulted in significant increases in dopamine levels in the prefrontal cortex, correlating with improved cognitive functions such as attention and focus.
- A toxicological assessment highlighted side effects like increased heart rate and anxiety-like behaviors at moderate doses, emphasizing the need for careful dosage regulation in therapeutic contexts.
Organic Synthesis
Reagent in Synthesis : Due to its unique structure, 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)butanoic acid serves as a valuable precursor in organic synthesis, facilitating the creation of more complex molecules. It can be used to synthesize various derivatives that may have distinct biological activities .
Future Research Directions
Further investigations are warranted to explore:
- Long-term Effects : Understanding how chronic exposure affects neurotransmitter systems.
- Broader Therapeutic Applications : Investigating potential uses beyond neurological disorders, including metabolic conditions or as an anti-inflammatory agent.
Comparison with Similar Compounds
Research Implications and Limitations
- Data Gaps: Direct pharmacological or physicochemical data for this compound are absent in the provided evidence. Comparisons rely on structural proxies.
- Opportunities : The CF₃-pyrrolidine motif in and triazole derivatives in suggest avenues for optimizing bioactivity through hybrid designs.
Preparation Methods
Pyrrolidine Ring Functionalization with Trifluoromethyl Group
The introduction of the trifluoromethyl group at the 3-position of the pyrrolidine ring can be achieved via:
- Enantioselective synthesis routes involving chiral catalysts or auxiliaries.
- Use of trifluoromethylated building blocks or reagents.
One reported approach involves the enantioselective synthesis of trifluoromethylated aminopropanol derivatives, which share structural similarities with the target compound. This method includes Perkin condensation or Horner–Wadsworth–Emmons olefination to prepare acrylic acid derivatives, followed by chiral auxiliary-mediated hydrogenation to achieve high stereoselectivity. Subsequent transformations yield the trifluoromethyl-substituted pyrrolidine core.
Coupling with Butanoic Acid Derivatives
The key step in assembling this compound is the formation of an amide or amine linkage between the pyrrolidine nitrogen and the butanoic acid moiety. This is commonly achieved through peptide coupling reactions using:
- Coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
- Bases like diisopropylethylamine to facilitate amide bond formation.
- Solvents such as DMF (dimethylformamide).
An example procedure involves stirring a mixture of the butanoic acid derivative, HATU, and base in DMF, followed by addition of the pyrrolidine amine. The reaction is typically carried out at room temperature overnight. The product is then extracted and purified, often by preparative HPLC, to yield the desired compound as a salt or free base with high purity.
Optimization and Purification
Challenges in synthesis include low yields and difficulties in purification, especially when multiple functional groups are present. Strategies to improve outcomes include:
- Use of protecting groups such as tert-butoxycarbonyl (BOC) to enhance selectivity and purity during substitution steps.
- Increasing the carbon spacer between aromatic rings and carboxylic acid functionalities to facilitate peptide coupling.
- Employing salt formation (e.g., TFA salts or hydrochloride salts) to improve compound stability and crystallinity.
Summary of Preparation Method Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Trifluoromethylation | Chiral catalysts, trifluoromethyl reagents | Enantioselective synthesis preferred |
| Coupling reaction | HATU, diisopropylethylamine, DMF, room temp | Overnight stirring, amide bond formation |
| Protection/deprotection | BOC protection, acid deprotection | Improves selectivity and purification |
| Purification | Preparative HPLC, salt formation (TFA or HCl) | Achieves >95% purity |
Research Findings and Process Insights
- Large-scale synthesis methods have been developed for related trifluoromethylated pyrrolidine derivatives, demonstrating the scalability of these approaches with controlled stereochemistry and high purity yields.
- The use of enzymatic kinetic resolution and intramolecular Heck reactions has been reported in analogous compounds to achieve stereoselectivity and complex ring constructions.
- Peptide coupling efficiency can be significantly improved by modifying the molecular framework, such as increasing spacer length between functional groups, which reduces steric hindrance and side reactions.
- Purification by mass-directed HPLC and salt formation is critical for isolating the target compound in a stable, crystalline form suitable for further applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
